REACTION_CXSMILES
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Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[Cl:12])[N:3]=1.[NH:13]1[CH2:18][CH2:17][CH:16]([CH2:19][CH2:20][OH:21])[CH2:15][CH2:14]1>>[Cl:12][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[CH:10]=[CH:11][C:2]([N:13]1[CH2:18][CH2:17][CH:16]([CH2:19][CH2:20][OH:21])[CH2:15][CH2:14]1)=[N:3]2
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Name
|
|
Quantity
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4.78 g
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Type
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reactant
|
Smiles
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ClC1=NC2=CC=CC(=C2C=C1)Cl
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Name
|
|
Quantity
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3.43 g
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Type
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reactant
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Smiles
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N1CCC(CC1)CCO
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Name
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product
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Quantity
|
7 g
|
Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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are obtained in the form of an oil, which
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Type
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CUSTOM
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Details
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is used without further purification in the following step
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Name
|
|
Type
|
|
Smiles
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ClC1=C2C=CC(=NC2=CC=C1)N1CCC(CC1)CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |